molecular formula C24H20N4O2 B13362449 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13362449
M. Wt: 396.4 g/mol
InChI Key: JBEYWLOJDNFDPH-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the triazole derivative with the appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: This compound shares structural similarities but differs in the heterocyclic ring system.

    4-methyl-N-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenyl)benzamide: Another structurally related compound with different functional groups.

Uniqueness

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-16-8-10-18(11-9-16)23(29)19-12-14-20(15-13-19)25-24(30)22-17(2)28(27-26-22)21-6-4-3-5-7-21/h3-15H,1-2H3,(H,25,30)

InChI Key

JBEYWLOJDNFDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4)C

Origin of Product

United States

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